molecular formula C18H19N3O3S B366462 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide CAS No. 78439-89-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

Cat. No. B366462
CAS RN: 78439-89-1
M. Wt: 357.4g/mol
InChI Key: NNMNPMAXQJPMDB-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide” is a chemical compound that has been studied for its potential applications . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .


Synthesis Analysis

The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The synthesis process involves the reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone to produce different Schiff base derivatives .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions due to its multi-functional groups . It has been used as a building block for synthesizing different heterocyclic and bioactive compounds .

Future Directions

The future directions of research on this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given its interaction with Ampicillin-CTX-M-15 . Additionally, more studies could be conducted to fully understand its physical and chemical properties.

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13-9-11-16(12-10-13)25(23,24)19-17-14(2)20(3)21(18(17)22)15-7-5-4-6-8-15/h4-12,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMNPMAXQJPMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

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